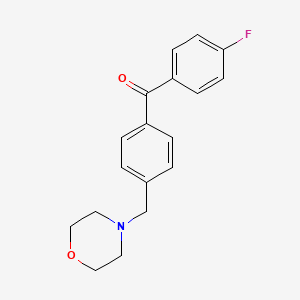

4-Fluoro-4'-morpholinomethyl benzophenone

描述

4-Fluoro-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18FNO2 and a molecular weight of 299.34 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholinomethyl group, and a benzophenone core structure. It is used in various chemical and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-morpholinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with morpholine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . The reaction conditions generally include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium acetate (Pd(OAc)2)

Base: Potassium carbonate (K2CO3)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of 4-Fluoro-4’-morpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

化学反应分析

Types of Reactions

4-Fluoro-4’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the morpholinomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Catalysts: Palladium acetate (Pd(OAc)2), platinum oxide (PtO2)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of various substituted benzophenone derivatives

科学研究应用

4-Fluoro-4’-morpholinomethyl benzophenone has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

作用机制

The mechanism of action of 4-Fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 4-Fluoro-4’-methylbenzophenone

- 4-Fluoro-4’-chloromethylbenzophenone

- 4-Fluoro-4’-bromomethylbenzophenone

Uniqueness

4-Fluoro-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to other similar compounds. Additionally, the fluorine atom contributes to the compound’s stability and resistance to metabolic degradation .

生物活性

4-Fluoro-4'-morpholinomethyl benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H18FNO2

- Molecular Weight : 301.34 g/mol

- IUPAC Name : 4-Fluoro-4'-(morpholinomethyl)benzophenone

The compound features a benzophenone backbone with a fluorine atom and a morpholinomethyl substituent, which may enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Activity : The compound has been evaluated for its anticancer properties, with some studies indicating cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, which could be relevant in drug design targeting diseases like cancer and infections .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Interaction : The morpholinomethyl group enhances solubility and bioavailability, allowing the compound to interact effectively with target enzymes or receptors.

- Electrophilic Character : The presence of the fluorine atom may increase the electrophilicity of the compound, facilitating binding to nucleophilic sites in biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -

Cytotoxicity Assay :

In vitro assays demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating a promising therapeutic window for further development. -

Enzyme Inhibition Analysis :

The compound was tested as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Results showed that it could inhibit enzyme activity in a dose-dependent manner, highlighting its potential role in cancer therapy.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation approach is commonly used for benzophenone derivatives. For example, analogous compounds are synthesized by reacting substituted benzoates with aromatic ketones in the presence of anhydrous AlCl₃ as a catalyst and nitrobenzene as a solvent under reflux (80–90°C for 45–60 minutes) . Key optimization parameters include:

- Catalyst stoichiometry : Maintain a 1.5:1 molar ratio of AlCl₃ to substrate to ensure complete acylation.

- Temperature control : Prolonged heating above 90°C may lead to side reactions like demethylation or isomerization.

- Workup : Steam distillation is recommended to remove nitrobenzene, followed by recrystallization from ethanol for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry, including bond angles (e.g., C=O bond length ~1.22 Å) and dihedral angles between aromatic rings (typically 50–60°) .

- NMR spectroscopy : Use -NMR to confirm fluorine substitution (δ ~ -110 ppm for para-fluorine) and -NMR to identify morpholinomethyl protons (δ 2.5–3.5 ppm for N–CH₂ groups) .

- FT-IR : Detect carbonyl stretching vibrations (~1660 cm⁻¹) and morpholine C–N stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do substituents like fluorine and morpholinomethyl groups influence the biological activity of benzophenones?

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Para-fluorine in benzophenones has been linked to anti-inflammatory activity by modulating COX-2 expression .

- Morpholinomethyl group : Introduces hydrogen-bonding capacity via the tertiary amine, potentially enhancing interactions with enzyme active sites (e.g., kinase inhibition) .

- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in assays like fungal growth inhibition (e.g., Candida albicans MIC ~25 µg/mL for methyl-substituted analogs) .

Q. What experimental strategies can resolve contradictions in bioactivity data for fluorinated benzophenones?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific toxicity artifacts .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

- Computational modeling : Perform molecular docking to assess binding affinity variations caused by substituent positioning (e.g., morpholinomethyl orientation in CYP450 pockets) .

Q. How can intermolecular interactions in this compound crystals inform material design?

- Hydrogen bonding : The morpholine nitrogen can act as a hydrogen-bond acceptor, stabilizing crystal lattices (O–H⋯N distances ~2.8 Å) .

- Packing analysis : Use Mercury software to visualize π-π stacking between aromatic rings (interplanar spacing ~3.5 Å) and predict solubility .

- Thermal stability : DSC/TGA data (e.g., melting point >200°C) correlate with strong intermolecular forces, useful for designing heat-resistant polymers .

Q. Methodological Considerations

Q. What are best practices for ensuring reproducibility in fluorinated benzophenone synthesis?

- Moisture control : Use calcium chloride guard tubes during reactions to prevent AlCl₃ hydrolysis .

- Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (%C, %F) .

- Scale-up protocols : For >10 g batches, replace nitrobenzene with less toxic solvents like dichloromethane and optimize stirring rates to prevent hot spots .

Q. How can researchers mitigate endocrine disruption risks when handling fluorinated benzophenones?

属性

IUPAC Name |

(4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWDSCONADHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642634 | |

| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-00-8 | |

| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。